molecular formula C₁₅H₁₆FN₃O₃S B1146296 4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide CAS No. 1798429-38-5

4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide

Cat. No.: B1146296
CAS No.: 1798429-38-5
M. Wt: 337.38
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Description

4[N’-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluoro-methoxy-phenyl group and a benzenesulfonamide moiety. It is primarily used in biochemical research, particularly in the study of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4[N’-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide typically involves the condensation of 3-fluoro-4-methoxyacetophenone with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4[N’-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4[N’-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4[N’-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

4[N’-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide is unique due to its specific structural features, such as the combination of a fluoro-methoxy-phenyl group with a benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

1798429-38-5

Molecular Formula

C₁₅H₁₆FN₃O₃S

Molecular Weight

337.38

Origin of Product

United States

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